molecular formula C17H15FN2O6S B6247984 ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate CAS No. 2411306-41-5

ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Cat. No.: B6247984
CAS No.: 2411306-41-5
M. Wt: 394.4
InChI Key:
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Description

Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino and fluorosulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce reduced amino-chromene compounds.

Scientific Research Applications

Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Chemical Biology: The compound can serve as a tool for investigating the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other functionalized chromenes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino and fluorosulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl group can enhance binding affinity through π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the fluorosulfonyl and pyridinyl groups, resulting in different chemical properties and biological activities.

    Ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate:

Uniqueness

Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2411306-41-5

Molecular Formula

C17H15FN2O6S

Molecular Weight

394.4

Purity

95

Origin of Product

United States

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